9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a bromine atom and an ethyl group, contributes to its distinct chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary target of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with DNA, causing disruptions in vital processes for DNA replication .
Mode of Action
This compound operates through a mechanism known as DNA intercalation . This process involves the insertion of molecules between the planar nitrogenous bases of DNA. This interaction with DNA can lead to significant changes in the DNA structure, disrupting processes vital for DNA replication .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt vital processes for dna replication . This disruption can affect various biochemical pathways, particularly those involved in cell replication and growth.
Result of Action
The result of this compound’s action is the disruption of DNA replication processes . This disruption can lead to cell death, which explains the compound’s cytotoxic effects . It has been observed that some derivatives of 6H-indolo[2,3-b]quinoxaline exhibit cytotoxicity against certain human cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits high solubility in acetonitrile , suggesting that its action might be influenced by the solvent environment. Additionally, the compound’s stability, which is crucial for its efficacy, is remarkable, with 99.86% capacity retention observed over a certain period
Biochemical Analysis
Biochemical Properties
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline, like other 6H-indolo[2,3-b]quinoxaline derivatives, has shown good binding affinity to DNA . This is evident from the high thermal stability of the compound-DNA complex . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .
Cellular Effects
The cellular effects of this compound are predominantly due to its interaction with DNA. By intercalating into the DNA helix, it disrupts processes vital for DNA replication . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This interaction disrupts vital processes for DNA replication, leading to its antiviral and cytotoxic activities . Despite its strong DNA binding affinity, it has poor inhibitory activity on the topoisomerase II enzyme .
Temporal Effects in Laboratory Settings
Related 6H-indolo[2,3-b]quinoxaline derivatives have shown remarkable stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst. One common method includes the use of glacial acetic acid under microwave irradiation, which significantly reduces the reaction time . Another approach involves the use of cerium (IV) oxide nanoparticles as a catalyst in an aqueous medium, leading to high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher efficiency and yield. The use of microwave irradiation and nanoparticle catalysts can be scaled up for industrial applications, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine and ethyl substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A similar compound with a fluorine atom instead of bromine.
6-ethyl-6H-indolo[2,3-b]quinoxaline: A compound with only the ethyl substituent.
Uniqueness
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both bromine and ethyl groups, which enhance its biological activity and electronic properties. The bromine atom increases the compound’s reactivity in substitution reactions, while the ethyl group contributes to its lipophilicity and ability to interact with biological membranes.
Properties
IUPAC Name |
9-bromo-6-ethylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFUOAGKOCQKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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